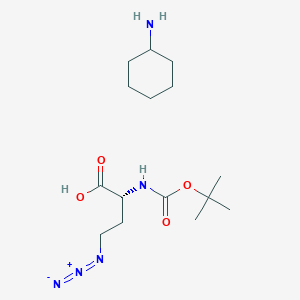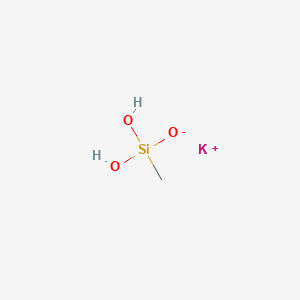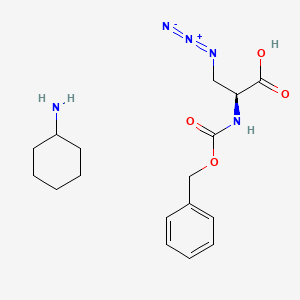
Cbz-aza-oh cha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-aza-oh cha is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Cbz-aza-oh cha involves several methods, including the use of organic and inorganic structure-directing agents. One efficient method is the hydrothermal synthesis, which uses hydroxide and fluoride media along with organic templates like N,N,N-Trimethyl-1-adamantammonium and N,N,N-Dimethylethylcyclohexyl ammonium . Another method involves the use of cooperative hydration-mismatched inorganic structure-directing agents, which can significantly reduce synthesis times and temperatures . Industrial production methods often utilize these synthesis routes to produce high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Cbz-aza-oh cha undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound using hydrogen gas typically results in the formation of toluene and free carbamate .
Wissenschaftliche Forschungsanwendungen
Cbz-aza-oh cha has a wide range of scientific research applications. In chemistry, it is used as a catalyst and adsorbent due to its high catalytic activity and stability . In biology and medicine, it has potential therapeutic applications, including its use in drug development and as a protective group in peptide synthesis . Additionally, this compound is used in environmental applications, such as gas separation and selective catalytic reduction of nitrogen oxides .
Wirkmechanismus
The mechanism of action of Cbz-aza-oh cha involves its interaction with various molecular targets and pathways. For instance, in peptide synthesis, it acts as a protective group for amines, preventing unwanted reactions during the synthesis process . The compound’s ability to undergo hydrogenolysis allows for the easy removal of the protective group, facilitating the synthesis of complex peptides .
Vergleich Mit ähnlichen Verbindungen
Cbz-aza-oh cha is often compared with other similar compounds, such as N-Benzyloxycarbonyl (Cbz) and t-Butyloxycarbonyl (Boc) protecting groups . While all these compounds serve as protective groups for amines, this compound is unique due to its specific chemical structure and reactivity. Unlike Boc, which is removed under acidic conditions, this compound is removed via hydrogenolysis, making it suitable for different synthetic applications . Other similar compounds include Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt) protecting groups, each with their own unique properties and applications .
Eigenschaften
IUPAC Name |
(2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4.C6H13N/c12-15-13-6-9(10(16)17)14-11(18)19-7-8-4-2-1-3-5-8;7-6-4-2-1-3-5-6/h1-5,9H,6-7H2,(H,14,18)(H,16,17);6H,1-5,7H2/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXRYGCLVWSMI-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)COC(=O)NC(CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
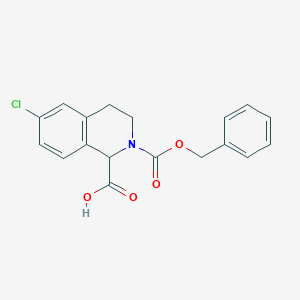
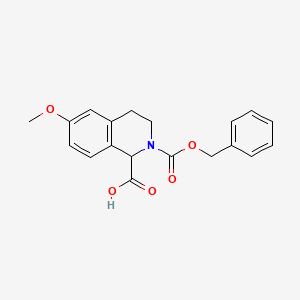

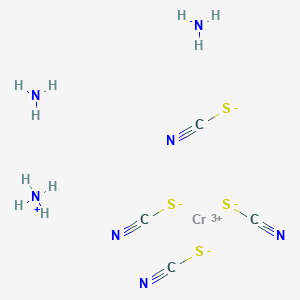

![4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one](/img/structure/B8046841.png)
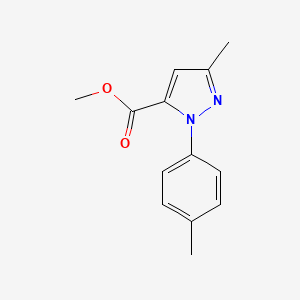

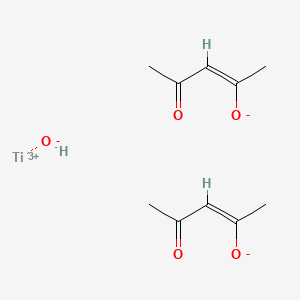
![(2S)-2-Amino-3-[4-(prop-2-YN-1-YL)phenyl]propanoic acid](/img/structure/B8046875.png)
